![molecular formula C20H24N4O5S2 B240994 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as Sulfasalazine and has been extensively studied for its anti-inflammatory and immunomodulatory properties.
Mécanisme D'action
Sulfasalazine exerts its therapeutic effects through multiple mechanisms of action. The compound is metabolized in the body to sulfapyridine and 5-aminosalicylic acid, which are responsible for its anti-inflammatory and immunomodulatory properties. Sulfapyridine inhibits the production of pro-inflammatory cytokines, while 5-aminosalicylic acid inhibits the production of reactive oxygen species and prostaglandins.
Effets Biochimiques Et Physiologiques
Sulfasalazine has been shown to have several biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and pain in patients with rheumatoid arthritis and other inflammatory diseases. Sulfasalazine has also been shown to improve the symptoms of ulcerative colitis and Crohn's disease, including diarrhea and abdominal pain. In addition, Sulfasalazine has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfasalazine has several advantages for lab experiments, including its well-established synthesis method and its known mechanism of action. The compound is also readily available and relatively inexpensive, making it a popular choice for researchers. However, Sulfasalazine has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of Sulfasalazine. One potential direction is the development of new formulations of the compound that improve its solubility and bioavailability. Another direction is the exploration of the compound's potential in the treatment of other diseases, such as multiple sclerosis and psoriasis. Additionally, further research is needed to fully understand the mechanisms of action of Sulfasalazine and its potential side effects.
Méthodes De Synthèse
Sulfasalazine is synthesized by the reaction of 4-aminobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid. The resulting compound is then reduced to 4-amino-3-nitrobenzoic acid, which is subsequently reacted with 4-methyl-1-piperazine to yield Sulfasalazine. The synthesis of Sulfasalazine is a complex process and requires the use of specialized equipment and techniques.
Applications De Recherche Scientifique
Sulfasalazine has been extensively studied for its therapeutic potential in various diseases, including rheumatoid arthritis, Crohn's disease, and ulcerative colitis. The compound has been shown to have anti-inflammatory and immunomodulatory properties, making it an attractive candidate for the treatment of these diseases. In addition, Sulfasalazine has been studied for its potential in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Nom du produit |
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C20H24N4O5S2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N4O5S2/c1-22-11-13-23(14-12-22)17-4-2-16(3-5-17)21-31(28,29)19-8-6-18(7-9-19)24-20(25)10-15-30(24,26)27/h2-9,21H,10-15H2,1H3 |
Clé InChI |
HTPURGUWJXKJPH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
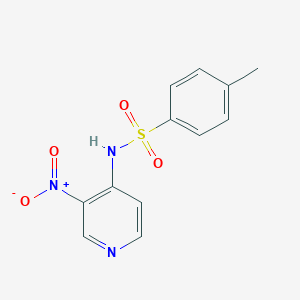
![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)
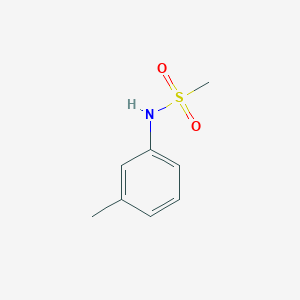
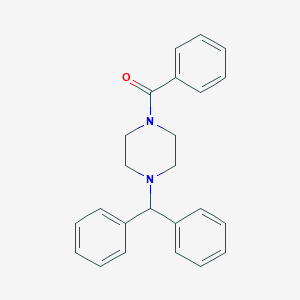
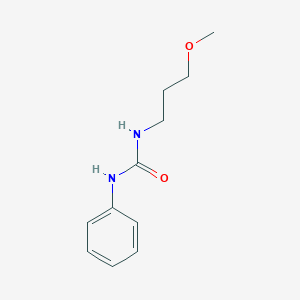
![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
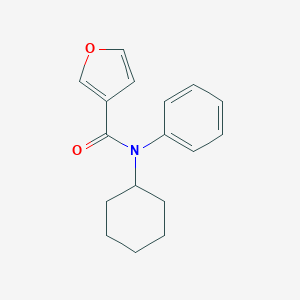
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
